molecular formula C9H9F4N B2726975 (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine CAS No. 1241683-05-5

(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B2726975
CAS No.: 1241683-05-5
M. Wt: 207.172
InChI Key: JGOIWTAAYYAMKP-YFKPBYRVSA-N
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Description

(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a chiral amine featuring a fluorinated aromatic ring with a trifluoromethyl (-CF₃) substituent. Its hydrochloride salt (CAS 1415257-78-1) is commercially available with 95% purity . The compound’s structure combines electron-withdrawing fluorine and trifluoromethyl groups, which confer unique physicochemical properties, such as enhanced metabolic stability and lipophilicity. These traits make it valuable in medicinal chemistry and agrochemical research, particularly in the design of enzyme inhibitors or receptor ligands where stereochemistry and substituent positioning are critical .

Properties

IUPAC Name

(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOIWTAAYYAMKP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also employed to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine serves as a critical building block in organic synthesis. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—facilitates the creation of more complex organic molecules.

Types of Reactions:

  • Oxidation : Can yield imines or nitriles using agents like potassium permanganate.
  • Reduction : Can produce secondary or tertiary amines with reducing agents such as lithium aluminum hydride.
  • Substitution : The aromatic ring can be modified through electrophilic or nucleophilic substitution.

Biological Research

The compound has been investigated for its interactions with biological systems, particularly concerning enzyme inhibition and receptor binding. The fluorinated structure enhances lipophilicity, which may improve membrane permeability and receptor affinity.

Key Biological Targets:

  • Trace Amine-Associated Receptor 1 (TAAR1) : This compound acts as an agonist for TAAR1, influencing dopaminergic signaling pathways and suggesting potential applications in treating neurological disorders.
  • Antimalarial Activity : Derivatives of this compound have shown promising results against Plasmodium falciparum, indicating its potential in developing new antimalarial drugs.

Pharmacological Studies

Several studies have explored the pharmacological properties of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine and its analogs:

Case Study 1: Antimalarial Activity

A study demonstrated that modifications to the compound could enhance its efficacy against multiple strains of P. falciparum. Structural changes were linked to increased therapeutic potential while minimizing toxicity .

Case Study 2: Neurological Implications

Research on TAAR1 agonists revealed that structural variations on the phenyl ring could modulate receptor activation levels. This finding points towards developing new treatments for mood disorders by leveraging the compound's unique properties .

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Substituent Positioning and Electronic Effects

The table below compares (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine with structurally related compounds, emphasizing substituent positions and functional groups.

Compound Name CAS Number Substituents Key Features
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride 1415257-78-1 3-F, 4-CF₃ on benzene Chiral (S-configuration), high lipophilicity, 95% purity
1-(4-(Trifluoromethyl)phenyl)cyclopropanamine·HCl 1228880-06-5 4-CF₃, cyclopropane ring Rigid cyclopropane structure; potential for altered binding kinetics
(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine 1932020-62-6 5-Cl, 3-F on pyridine Pyridine core; enhanced π-π stacking vs. benzene
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine 1213122-10-1 4-CF₃ on benzene, CF₃ on ethanamine Dual CF₃ groups; increased electron-withdrawing effects
1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride 1373866-25-1 2-F, 4-CF₃ on benzene Ortho-fluorine may induce steric hindrance
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine 951247-75-9 4-OCF₃ on benzene Trifluoromethoxy group; distinct metabolic stability vs. CF₃

Physicochemical and Pharmacological Properties

  • Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~2.5–3.0), facilitating membrane permeability. However, analogs with pyridine cores (e.g., 1932020-62-6) may exhibit reduced logP due to nitrogen’s polarity .
  • Stereochemical Impact : The (S)-enantiomer of the target compound shows distinct biological activity compared to its (R)-counterparts, as seen in analogs like (R)-1-(3-Fluorophenyl)ethylamine hydrochloride (CAS 321429-49-6) .
  • Solubility : Hydrochloride salts (e.g., 1415257-78-1) improve aqueous solubility, whereas neutral amines (e.g., 1213122-10-1) may require organic solvents .

Biological Activity

(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine, a compound with significant structural features, has garnered interest in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, efficacy in different assays, and insights from recent research findings.

Chemical Structure and Properties

The compound is characterized by a chiral center at the ethanamine moiety and a trifluoromethyl group attached to a phenyl ring. This unique structure may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine. For instance, derivatives exhibiting similar structural motifs have shown promising antiproliferative effects against various cancer cell lines.

CompoundCell Line TestedGI50 (µM)Mechanism
10hA549 (lung cancer)0.01Induces apoptosis via caspase activation
10gHL-60 (leukemia)0.03Inhibits tubulin polymerization
10iMDA-MB-435 (breast cancer)0.05Cell cycle arrest

These compounds were found to inhibit tubulin polymerization significantly, which is a critical mechanism in cancer cell proliferation .

Neurotransmitter Interaction

There is evidence suggesting that (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine may act as a monoamine transporter inhibitor. This interaction could lead to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft, potentially offering therapeutic benefits for mood disorders .

Study on Antiproliferative Effects

In a controlled study, various derivatives of (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine were tested for their antiproliferative effects against human cancer cells. Results indicated that modifications to the phenyl ring significantly affected biological activity:

  • Compound 10h showed a GI50 value of 0.01 µM , indicating potent activity against lung cancer cells.
  • Compound 10g exhibited 0.03 µM GI50 against leukemia cells, demonstrating its potential as an anticancer agent.

These findings suggest that structural modifications can lead to enhanced biological activity and specificity towards certain cancer types .

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